![molecular formula C13H24N2O2S B6438461 N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2548993-66-2](/img/structure/B6438461.png)
N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide
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Description
Molecular Structure Analysis
The molecular structure of “N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide” consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The piperidine ring is attached to a cyclobutylmethyl group and a cyclopropanesulfonamide group.Mechanism of Action
Target of Action
The primary target of N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide is Corticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the conversion of cortisol to cortisone, thereby regulating the bioavailability of active glucocorticoids .
Mode of Action
It’s known that the compound interacts with its target enzyme, potentially altering its function . The specific changes resulting from this interaction are yet to be elucidated.
Biochemical Pathways
The compound is involved in the regulation of the hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is a transcription factor that targets a series of adaptation genes under hypoxic conditions . The compound induces the expression of HIF-1α protein and downstream target gene p21 .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining its effectiveness in the body .
Result of Action
The compound shows significant inhibitory bioactivity in HepG2 cells . It induces the expression of HIF-1α protein and downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Action Environment
The action of the compound is influenced by the hypoxic environment around the tumor tissue . The increase of HIF expression in a hypoxic environment is beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors .
properties
IUPAC Name |
N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2S/c16-18(17,13-4-5-13)14-12-6-8-15(9-7-12)10-11-2-1-3-11/h11-14H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFZRPIQPBYXPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCC(CC2)NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide |
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